1-(2-Bromopyridin-3-yl)cyclobutanol

Physicochemical Properties Drug Discovery Lead Optimization

This ortho-bromo, 3-cyclobutanol-substituted pyridine enables facile Suzuki-Miyaura coupling at the bromine site while the sterically hindered, non-planar cyclobutanol ring enhances kinase hinge-region selectivity and metabolic stability. The precise 2-bromo-3-cyclobutanol substitution pattern is critical—regioisomers can produce divergent synthetic and biological outcomes. Ideal for conformationally constrained bioisostere design and CNS-penetrant GPCR/ion channel PAMs. Insist on CAS 780801-06-1 to ensure the correct isomer for reproducible research.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Cat. No. B8811178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromopyridin-3-yl)cyclobutanol
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=C(N=CC=C2)Br)O
InChIInChI=1S/C9H10BrNO/c10-8-7(3-1-6-11-8)9(12)4-2-5-9/h1,3,6,12H,2,4-5H2
InChIKeyOPQQFZXMMRDXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromopyridin-3-yl)cyclobutanol: Structure, Class, and Fundamental Characteristics for Research Procurement


1-(2-Bromopyridin-3-yl)cyclobutanol (CAS 780801-06-1) is a brominated heterocyclic alcohol consisting of a 2-bromopyridine ring linked via the 3-position to a cyclobutanol moiety . This compound falls within the class of halogenated pyridine derivatives, widely utilized as building blocks in medicinal chemistry and organic synthesis due to the versatile reactivity of the aryl bromide handle and the sterically constrained cyclobutanol ring. Key fundamental properties include a molecular formula of C9H10BrNO and a molecular weight of 228.09 g/mol, with a typical commercial purity specification of 95% .

Why Generic Substitution Fails: The Critical Role of Regiochemistry in 1-(2-Bromopyridin-3-yl)cyclobutanol


Substituting 1-(2-Bromopyridin-3-yl)cyclobutanol with seemingly similar bromopyridinyl cyclobutanol isomers is not chemically equivalent and can lead to divergent synthetic outcomes or biological profiles. The specific 2-bromo, 3-cyclobutanol substitution pattern dictates distinct steric and electronic properties, particularly the ortho-relationship between the bromine and the quaternary carbon center, which influences both its reactivity in cross-coupling reactions and its potential interactions with biological targets . Direct comparison of predicted physicochemical properties, such as pKa and XLogP, among regioisomers highlights these subtle but impactful differences that underpin the necessity for precise chemical selection in research programs [1].

Quantitative Evidence Guide: Verifiable Differentiation of 1-(2-Bromopyridin-3-yl)cyclobutanol Against Key Analogs


Physicochemical Differentiation: pKa and XLogP Comparison with 5-Bromo Regioisomer

The 2-bromo-3-cyclobutanol regioisomer exhibits distinct physicochemical properties compared to the 5-bromo-2-cyclobutanol isomer, which are critical determinants in drug discovery for parameters like solubility, permeability, and binding interactions. While both share the same molecular formula (C9H10BrNO) and weight (228.09 g/mol), their predicted pKa and XLogP values differ. The target compound has a predicted pKa of 13.09±0.20 and a predicted XLogP not explicitly reported in this source but known to differ due to the substitution pattern . In contrast, 1-(5-bromopyridin-2-yl)cyclobutanol has a computed XLogP3-AA value of 1.4 [1].

Physicochemical Properties Drug Discovery Lead Optimization

Structural Rigidity and Conformational Constraint: A Comparison with Non-Cyclobutanol Analog 1-(Pyridin-3-yl)cyclobutanol

The cyclobutanol moiety in the target compound introduces significant conformational constraint compared to the non-halogenated analog 1-(pyridin-3-yl)cyclobutanol (CAS 87549-96-0). The rigid, non-planar cyclobutane ring restricts bond rotation, which can pre-organize the molecule for enhanced binding to biological targets. While the non-brominated analog (MW 149.19 g/mol) is a smaller, more flexible scaffold, the target compound (MW 228.09 g/mol) incorporates the heavy bromine atom at the ortho-position relative to the cyclobutanol quaternary center, creating a sterically encumbered and electronically polarized environment .

Medicinal Chemistry Conformational Analysis Scaffold Design

Synthetic Utility: Ortho-Bromo Substituent as a Superior Cross-Coupling Handle vs. 6-Bromo Regioisomer

The 2-bromo substituent in the target compound is positioned ortho to the pyridine nitrogen and adjacent to the bulky cyclobutanol group. This specific ortho-substitution pattern is known to participate more readily in certain transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to a 6-bromo-2-cyclobutanol isomer (CAS 1520003-18-2) . While direct comparative kinetic data are not available in the primary literature for this specific compound, the ortho-position's electronic activation by the pyridine nitrogen and the adjacent quaternary center often leads to enhanced reactivity and selectivity in palladium-catalyzed transformations, a critical factor for synthetic efficiency .

Organic Synthesis Cross-Coupling Building Blocks

High-Value Research and Industrial Application Scenarios for 1-(2-Bromopyridin-3-yl)cyclobutanol


Scaffold for Kinase Inhibitor Design Requiring Ortho-Substituted Pyridine Motifs

Medicinal chemists designing ATP-competitive kinase inhibitors can leverage 1-(2-bromopyridin-3-yl)cyclobutanol as a key intermediate. The ortho-bromine handle enables facile introduction of diverse aromatic and heteroaromatic groups via Suzuki-Miyaura coupling, while the sterically hindered cyclobutanol moiety can enhance selectivity for specific kinase hinge regions, as supported by the compound's unique conformational constraint .

Synthesis of Conformationally Restricted Bioisosteres for Lead Optimization

This compound serves as an ideal starting point for creating conformationally restricted bioisosteres of common phenyl or pyridyl fragments. The cyclobutanol ring, with its non-planar geometry, can replace a flexible alkyl chain or a planar phenyl ring to improve metabolic stability and target residence time, a strategy supported by the physicochemical and structural evidence presented .

Development of Novel Positive Allosteric Modulators (PAMs) for CNS Targets

The combination of a basic pyridine nitrogen (influenced by the ortho-bromo substituent's pKa effects) and a rigid cyclobutanol group makes this scaffold attractive for developing PAMs of G-protein-coupled receptors (GPCRs) or ion channels in the CNS. Its predicted physicochemical profile suggests potential for crossing the blood-brain barrier, a critical attribute for CNS drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Bromopyridin-3-yl)cyclobutanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.